Pentaerythrityl tetracaprate
Description
Properties
IUPAC Name |
[3-decanoyloxy-2,2-bis(decanoyloxymethyl)propyl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H84O8/c1-5-9-13-17-21-25-29-33-41(46)50-37-45(38-51-42(47)34-30-26-22-18-14-10-6-2,39-52-43(48)35-31-27-23-19-15-11-7-3)40-53-44(49)36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNODNKXIIQMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H84O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864440 | |
| Record name | Pentaerythritol tetracaprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
753.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13784-61-7 | |
| Record name | Pentaerythritol tetracaprate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13784-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythrityl tetracaprate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013784617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 1,1'-[2,2-bis[[(1-oxodecyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol tetracaprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis[[(1-oxodecyl)oxy]methyl]-1,3-propanediyl didecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PENTAERYTHRITYL TETRACAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F4496127K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Sophisticated Analytical Approaches for Pentaerythrityl Tetracaprate Characterization and Quantification
Advanced Chromatographic Techniques for Separation and Analysis
Chromatographic methods are indispensable for the separation of Pentaerythrityl Tetracaprate from complex matrices and for the quantification of its components. The choice of technique depends on the specific analytical goal, whether it is routine quality control or in-depth structural analysis.
Optimized Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the high molecular weight and low volatility of this compound, direct analysis can be challenging. To overcome this, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. A common approach for polyol esters is trimethylsilyl (B98337) (TMS) derivatization.
For the analysis of pentaerythritol (B129877), a related polyatomic alcohol, conversion to its trimethylsilyl derivatives allows for reliable detection by GC-MS. hrgc.eu A similar derivatization strategy can be applied to any residual hydroxyl groups in a this compound sample. For the intact ester, high-temperature GC-MS with a programmable temperature vaporizer (PTV) inlet can minimize thermal degradation. researchgate.net
A typical optimized GC-MS protocol for the analysis of a derivatized this compound sample would involve a high-temperature capillary column and a carefully controlled temperature program to ensure efficient separation and elution.
Table 1: Illustrative GC-MS Protocol for TMS-Derivatized this compound Analysis
| Parameter | Condition |
| Gas Chromatograph | |
| Injection Mode | Splitless (1 µL) |
| Inlet Temperature | 340 °C (programmed) |
| Carrier Gas | Helium |
| Column | Phenyl-methyl polysiloxane (30 m x 0.25 mm, 0.25 µm film thickness) |
| Oven Program | 100 °C (hold 2 min), ramp to 350 °C at 15 °C/min, hold 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-1000 m/z |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 350 °C |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds like this compound. When coupled with Mass Spectrometry (MS), it provides high sensitivity and specificity, allowing for the identification and quantification of the target analyte and its impurities.
The development of a robust HPLC-MS method requires careful optimization of several parameters, including the stationary phase, mobile phase composition, and detector settings. For large, hydrophobic molecules like this compound, a non-aqueous reversed-phase HPLC (NARP-HPLC) method is often suitable. A study on the quantification of a similar compound, pentaerythritol tetrastearate, utilized a C18 column with a mobile phase of dichloromethane (B109758) and acetonitrile (B52724). nih.gov High-resolution mass spectrometry can further confirm the identity of the eluting peaks. nih.gov
Table 2: Exemplary HPLC-MS Method Parameters for this compound
| Parameter | Condition |
| HPLC System | |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Dichloromethane |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 100-1200 m/z |
Size Exclusion Chromatography for Oligomeric Distribution Analysis
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for separating molecules based on their size in solution. wikipedia.org This makes it particularly well-suited for analyzing the oligomeric distribution in this compound samples. The presence of di- or tripentaerythritol (B147583) esters as impurities can significantly impact the physical properties of the final product.
In SEC, a column packed with porous beads is used. wikipedia.org Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. The technique provides valuable information on the molecular weight distribution of polymers and oligomers. paint.org For the analysis of polyol esters, an organic solvent such as tetrahydrofuran (B95107) (THF) is typically used as the mobile phase.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a sample, making them essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
For a similar compound, pentaerythritol tetraoleate, the ¹H NMR spectrum shows characteristic signals for the methylene (B1212753) protons of the pentaerythritol core and the various protons of the fatty acid chains. researchgate.net The ¹³C NMR spectrum would similarly display distinct signals for the quaternary carbon of the pentaerythritol core, the methylene carbons, the carbonyl carbons of the ester groups, and the carbons of the capric acid chains. The integration of the ¹H NMR signals can also be used for quantitative analysis.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
| Methylene protons of pentaerythritol core (-CH₂-O-) | ~4.1 |
| Methylene protons α to carbonyl (-CH₂-C=O) | ~2.3 |
| Methylene protons of capric acid chain | 1.2-1.6 |
| Terminal methyl protons of capric acid chain (-CH₃) | ~0.9 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically in the region of 1735-1750 cm⁻¹. Other characteristic bands would include the C-O stretching vibrations of the ester linkage and the C-H stretching and bending vibrations of the aliphatic chains.
Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The C-C and C-H vibrations of the long hydrocarbon chains of the capric acid moieties would be prominent in the Raman spectrum. kurouskilab.com Analysis of the vibrational modes of a related compound, erythritol (B158007) tetranitrate, has been performed using both experimental and theoretical methods, demonstrating the power of these techniques for detailed structural analysis. nih.gov
Table 4: Key Vibrational Bands for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H Stretching (aliphatic) | 2850-3000 | 2850-3000 |
| C=O Stretching (ester) | 1735-1750 | Weak |
| CH₂ Bending | ~1465 | ~1440 |
| C-O Stretching (ester) | 1100-1250 | 1100-1250 |
Advanced Mass Spectrometry Fragmentation Pattern Analysis
The structural elucidation of pentaerythritl tetracaprate relies heavily on advanced mass spectrometry (MS) techniques, which provide detailed insights into its molecular structure through characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like quadrupole time-of-flight (QTOF), is instrumental in identifying the precise mass and elemental composition of the molecule and its fragments. nih.gov
When analyzing pentaerythritl esters using techniques such as ultra-high-performance supercritical fluid chromatography combined with QTOF-MS (UHPSFC/QTOF-MS), specific fragmentation pathways have been identified. nih.gov A common fragmentation event involves the neutral loss of a fatty acid moiety (in this case, capric acid) from the protonated or sodiated parent molecule. A distinctive fragmentation pathway for pentaerythritl fatty acid esters is the formation of [M + Na-FA]⁺ product ions. This occurs due to a dihydrogen rearrangement reaction, which is favored because of the absence of a γ-hydrogen in the pentaerythritl structure, leading to the formation of a stable six-membered ring structure. nih.gov
Electron ionization (EI) mass spectrometry also provides valuable structural information. The mass spectra of pentaerythritl tetraesters show characteristic series of ions that can be used for identification. finechem-mirea.rufinechem-mirea.ru While complex, these spectra can reveal the composition of the fatty acid chains attached to the pentaerythritl core. osti.gov For instance, analysis of pentaerythritl tetraester oils used as lubricants has shown that the mass spectra can be used to determine the total number of carbons in the four fatty acid side chains. researchgate.net Advanced ionization techniques, such as jet cooling/VUV photoionization, have been explored to obtain fragment-free mass spectra, which is particularly useful for confirming the parent molecular masses of components in complex ester mixtures. researchgate.net
A summary of characteristic ions observed in the mass spectrometric analysis of pentaerythritl esters is presented below.
| Ion Description | Fragmentation Pathway | Significance |
| [M+Na]⁺ | Sodiated adduct of the intact molecule | Confirms the molecular weight of the specific tetraester. |
| [M+Na-FA]⁺ | Neutral loss of one fatty acid (capric acid) molecule from the sodiated parent ion. | A primary and highly characteristic fragment for pentaerythritl esters, indicating the loss of a side chain. nih.gov |
| Acylium ion [R-C≡O]⁺ | Cleavage of the ester bond, retaining the fatty acid chain. | Confirms the identity of the fatty acid component (capric acid). |
| Fragment ions from fatty acid chain | Further fragmentation of the capric acid chain. | Provides additional structural confirmation of the ester side chains. |
FA refers to a fatty acid molecule (capric acid in this context). R refers to the alkyl chain of the fatty acid.
Innovative Sample Preparation Methodologies for Complex Matrices
Extracting and purifying pentaerythritl tetracaprate from complex matrices, such as lubricating oils or environmental samples, is a critical prerequisite for accurate quantification. Innovative sample preparation techniques have been developed to enhance efficiency, reduce solvent consumption, and improve analyte recovery.
Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains either the analyte of interest or the interfering matrix components. libretexts.org For a non-polar compound like pentaerythritl tetracaprate, reversed-phase SPE is often employed.
Modern advancements in SPE technology include the development of novel sorbent materials that offer improved selectivity and capacity. These enhanced sorbents can effectively separate large ester molecules from complex hydrocarbon-based matrices. The general steps for an enhanced SPE method for pentaerythritl tetracaprate would typically involve:
Sorbent Conditioning: The SPE cartridge (e.g., a C18 or polymeric reversed-phase sorbent) is conditioned with an organic solvent like methanol, followed by water or a solvent that matches the sample matrix. libretexts.org
Sample Loading: The sample, dissolved in a non-polar solvent (e.g., hexane), is loaded onto the cartridge.
Washing: A polar solvent is used to wash away interfering polar compounds from the cartridge, while the non-polar pentaerythritl tetracaprate is retained on the sorbent.
Elution: A strong, non-polar solvent is used to elute the retained analyte from the sorbent, resulting in a cleaner, more concentrated sample ready for analysis. thermofisher.com
The selection of appropriate sorbents and solvents is crucial for achieving high recovery and effective removal of matrix interferences. aocs.orgresearchgate.net
Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that utilizes elevated temperatures (up to 200 °C) and pressures (e.g., 1500 psi) to extract analytes from solid and semi-solid samples. chromatographyonline.com These conditions increase the efficiency and speed of the extraction process, significantly reducing solvent consumption and extraction time compared to traditional methods like Soxhlet. mdpi.comresearchgate.net
The application of PFE for extracting pentaerythritl tetracaprate from matrices like contaminated soil, polymers, or sludge would offer several advantages:
Enhanced Efficiency: The high temperature increases the solubility of the ester and the diffusion rate of the solvent into the sample matrix. chromatographyonline.com
Reduced Solvent Volume: PFE systems use a fraction of the solvent required for other methods. nih.gov
Automation: Modern PFE instruments are fully automated, improving reproducibility and laboratory throughput. researchgate.net
The process involves placing the sample in a stainless-steel extraction cell, which is then heated and filled with the extraction solvent under high pressure. After a short extraction period, the extract is collected for subsequent analysis. The versatility of PFE allows for the use of a wide range of organic solvents, making it adaptable for the extraction of high molecular weight esters. mdpi.com
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation approach that involves solvent extraction with acetonitrile followed by a partitioning step using salts and a clean-up step using dispersive solid-phase extraction (d-SPE). sigmaaldrich.com While originally developed for pesticide residue analysis in food, its principles can be adapted for the analysis of other organic compounds in complex matrices. quechers.eu
For the trace analysis of pentaerythritl tetracaprate in challenging matrices like edible oils or fatty foods, a modified QuEChERS protocol would be highly effective. researchgate.netnih.gov An adapted method could involve:
Extraction: The sample is homogenized and extracted with acetonitrile.
Partitioning: Magnesium sulfate (B86663) (to remove water) and other salts are added to induce phase separation between the aqueous and organic layers.
Dispersive SPE (d-SPE) Clean-up: An aliquot of the acetonitrile supernatant is mixed with a combination of sorbents. For an oily matrix, sorbents like C18 and primary secondary amine (PSA) are used to remove lipids and other interferences, respectively. researchgate.net After vortexing and centrifugation, the final extract is collected for analysis.
This approach is advantageous due to its high throughput, low solvent usage, and effectiveness in removing a wide range of matrix components. sigmaaldrich.com
Rigorous Analytical Method Validation and Quality Control Frameworks
To ensure that the quantification of pentaerythritl tetracaprate is reliable, accurate, and reproducible, the analytical method used (e.g., GC-MS or HPLC-MS) must be rigorously validated. demarcheiso17025.com Method validation is the process of providing documented evidence that a specific method is suitable for its intended purpose. wjarr.com
A systematic validation framework assesses key performance parameters, including linearity, accuracy, and precision, according to established guidelines. researchgate.net
Linearity and Range: Linearity demonstrates the direct proportionality between the analytical response and the concentration of the analyte over a specified range. nih.gov This is typically evaluated by analyzing a series of calibration standards at a minimum of five different concentration levels. nih.gov The resulting data are plotted (concentration vs. response), and a linear regression is performed. The acceptance criterion for linearity is often a coefficient of determination (r²) or correlation coefficient (r) of ≥ 0.999. scielo.brenvironics.com The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. wjarr.com
Accuracy: Accuracy represents the closeness of the measured value to the true value. It is typically assessed through recovery studies by spiking a blank matrix with a known concentration of pentaerythritl tetracaprate at multiple levels (e.g., 80%, 100%, and 120% of the expected sample concentration). researchgate.net The percentage recovery is then calculated.
% Recovery = (Measured Concentration / Spiked Concentration) x 100
Acceptable recovery is generally within 98-102% for assays, though wider ranges may be acceptable depending on the complexity of the matrix and the concentration level. environics.com
Precision: Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short period. It is determined by performing multiple analyses of the same homogenous sample.
Intermediate Precision: This evaluates variations within a single laboratory, such as on different days, with different analysts, or on different equipment.
The acceptance criteria for precision depend on the assay, but a common target is a %RSD of < 2% for repeatability and < 3% for intermediate precision. environics.comikev.org
A summary of typical validation parameters and acceptance criteria is provided in the table below.
| Validation Parameter | Measurement | Typical Acceptance Criteria |
| Linearity | Analysis of 5+ concentration levels; Linear regression | Correlation Coefficient (r) ≥ 0.999 environics.com |
| Accuracy | Spike-recovery studies at 3 levels (e.g., 80%, 100%, 120%) | 98-102% Recovery environics.com |
| Precision (Repeatability) | Multiple analyses of one sample on the same day/instrument | Relative Standard Deviation (%RSD) < 2% environics.com |
| Precision (Intermediate) | Analyses on different days, by different analysts, or on different instruments | Relative Standard Deviation (%RSD) < 3% environics.com |
Determination of Detection and Quantification Limits
The determination of detection and quantification limits is a critical aspect of method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified. For this compound, specific data on its Limit of Detection (LOD) and Limit of Quantification (LOQ) are not widely available in public literature. Analytical methods for cosmetic ingredients are often developed and validated in-house by manufacturers and may be considered proprietary.
However, to provide context, a study on a structurally similar compound, Pentaerythrityl Tetrastearate, using a non-aqueous reverse-phase high-performance liquid chromatography (RP-HPLC) method, established a limit of detection of 0.03 mg/mL. While this provides an indication of the sensitivity that can be achieved for large ester molecules, these values are specific to the method and analyte and cannot be directly extrapolated to this compound.
The LOD and LOQ for this compound would need to be determined through a formal validation study. This typically involves analyzing a series of dilutions of a standard solution and assessing the signal-to-noise ratio or the standard deviation of the response.
Table 1: Illustrative Data for Analytical Method Detection and Quantification Limits (Hypothetical)
| Parameter | Value | Method |
|---|---|---|
| Limit of Detection (LOD) | Data not available | - |
Note: This table is for illustrative purposes only, as specific data for this compound is not publicly available.
Robustness and Inter-laboratory Reproducibility Studies
Robustness and inter-laboratory reproducibility are key indicators of an analytical method's reliability and transferability. Robustness testing involves intentionally varying method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the impact on the results. A robust method remains unaffected by small, deliberate variations in these parameters.
Inter-laboratory reproducibility, often assessed through "round-robin" studies, evaluates the consistency of results when the same samples are analyzed by different laboratories using the same method. This is a crucial step in standardizing a method for wider use.
Currently, there are no publicly available studies on the robustness or inter-laboratory reproducibility of analytical methods for the quantification of this compound. Such studies are essential for establishing a standardized analytical procedure that can be reliably implemented across different quality control laboratories. The lack of this data indicates that a universally accepted and validated method for the analysis of this compound has not been published in the scientific literature.
Table 2: Parameters for Robustness and Inter-laboratory Reproducibility Studies (Hypothetical)
| Study Type | Parameters to be Evaluated | Status |
|---|---|---|
| Robustness | Mobile phase composition, pH, column temperature, flow rate, detector wavelength | Data not available |
Note: This table outlines typical parameters for such studies; however, no specific data for this compound is available.
Environmental Fate and Degradation Mechanisms of Pentaerythrityl Tetracaprate
Environmental Distribution and Partitioning Behavior
The distribution of Pentaerythrityl Tetracaprate in the environment is a complex process governed by its tendency to partition between air, water, soil, and sediment.
Fugacity models are valuable tools for predicting the environmental distribution of organic chemicals. oecd.orguw.edu.plnih.govulisboa.ptrsc.org These models use the chemical's intrinsic properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to estimate its concentration in different environmental compartments at equilibrium.
Table 1: Predicted Environmental Compartmentalization for High Molecular Weight Esters
| Environmental Compartment | Predicted Distribution | Rationale |
| Air | Low | Very low vapor pressure |
| Water | Low | Low water solubility, high hydrophobicity |
| Soil | High | High affinity for organic carbon content in soil |
| Sediment | High | Strong partitioning to organic matter in sediments |
Note: This table represents a generalized prediction for high molecular weight esters due to the lack of specific modeling data for Pentaerythritl Tetracaprate.
The interface between sediment and water is a critical zone for the accumulation and potential transformation of hydrophobic compounds like this compound. The sediment-water partition coefficient (Koc), normalized to organic carbon content, is a key parameter for describing this distribution. nih.govsfu.carivm.nl For compounds with high Kow values, a high Koc is expected, indicating strong sorption to sediment particles.
Research on other hydrophobic organic compounds shows that their distribution is not solely a chemical partitioning process but is also influenced by the mineralization of organic carbon in the sediment. nih.govsfu.ca While specific studies on the sediment-water interface dynamics of this compound are not available, its high molecular weight and hydrophobicity suggest that it would be strongly bound to the organic fraction of sediments, leading to its accumulation in this compartment. This strong binding would reduce its bioavailability in the water column.
Biotic Degradation Pathways and Microbial Interactions
The breakdown of this compound in the environment is primarily driven by microbial activity. Synthetic esters are generally considered to be biodegradable, with the rate and extent of degradation dependent on their chemical structure. lubricantexpo.commarketresearchfuture.comopenpr.com
The primary mechanism for the biodegradation of this compound is the enzymatic hydrolysis of its four ester bonds. This reaction is catalyzed by lipases and esterases, which are common enzymes produced by a wide range of microorganisms. mdpi.comnih.govnih.govnih.gov The hydrolysis breaks down the parent molecule into pentaerythritol (B129877) and four molecules of capric acid.
Aerobic Biodegradation: In the presence of oxygen, the resulting capric acid can be further degraded by many microorganisms through the β-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle. mdpi.com Many synthetic esters are considered readily biodegradable under aerobic conditions, with some achieving over 90% degradation in 28 days according to OECD 301 test guidelines. oecd.orgopenpr.comaropha.com
Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of long-chain fatty acids like capric acid is also possible, though it may proceed at a slower rate than aerobic degradation. nih.gov Specific kinetic data for the anaerobic biodegradation of this compound are not well-documented in the literature.
Kinetic studies on the lipase-catalyzed hydrolysis of other pentaerythritol esters have been conducted and can provide insights into the potential kinetics of this compound degradation. mdpi.com
Table 2: Kinetic Parameters for Lipase-Catalyzed Hydrolysis of a Pentaerythritol Ester (Pentaerythritol Tetrastearate) by Candida antarctica Lipase B (CALB)
| Kinetic Parameter | Value | Unit | Reference |
| Km (Michaelis Constant) | 0.8 | mM | mdpi.com |
| kcat (Turnover Number) | 1.2 | s-1 | mdpi.com |
| kcat/Km (Catalytic Efficiency) | 1.5 | s-1mM-1 | mdpi.com |
Note: This data is for Pentaerythritol Tetrastearate, a similar but different compound, and is presented to illustrate the type of kinetic information relevant to the enzymatic hydrolysis of pentaerythritol esters.
The initial and primary metabolites of this compound biodegradation are expected to be pentaerythritol and capric acid. Studies on the biodegradation of other synthetic esters by bacteria such as Acinetobacter lwoffi and Micrococcus roseus have identified the corresponding alcohol and fatty acids as the primary degradation products. nih.govnih.govsigmaaldrich.com For instance, the degradation of a synthetic lubricant containing octanoic and decanoic acid esters resulted in the accumulation of these fatty acids in the culture medium. nih.gov
Further metabolism of capric acid would proceed via standard fatty acid degradation pathways. The ultimate end products of complete aerobic biodegradation would be carbon dioxide and water. The pentaerythritol core is a polyhydric alcohol and is also expected to be biodegradable.
The effective breakdown of a complex molecule like this compound in the environment is often accomplished by a consortium of microorganisms rather than a single species. researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov Different microbial species within the community can perform different steps of the degradation process in a synergistic manner.
For example, some bacteria may specialize in the initial hydrolysis of the ester bonds, producing pentaerythritol and capric acid. Other bacteria in the community can then utilize these metabolites as their carbon and energy sources. researchgate.net This division of labor within the microbial community can lead to a more complete and efficient degradation of the parent compound. Studies on the degradation of synthetic lubricants have shown that the dominating bacteria in a degrading community may not be the primary hydrolyzers but rather organisms that consume the breakdown products. researchgate.net Genera such as Pseudomonas and Bacillus are often implicated in the degradation of oily substances due to their ability to produce lipases and biosurfactants, which enhance the bioavailability of hydrophobic compounds. nih.gov
Advanced Environmental Risk Assessment Methodologies
To evaluate the potential environmental risk of chemicals like this compound, advanced methodologies are employed that combine predictive modeling with an understanding of the substance's physicochemical properties and its likely behavior in ecosystems. up.pt
Predictive Models for Environmental Persistence (e.g., DT50 Derivation)
Predictive models are essential tools for estimating the persistence of a chemical in the environment. up.pt Persistence is often quantified by the degradation half-life (DT50), which is the time it takes for 50% of the substance to be degraded in a specific medium (e.g., soil, water).
Low Water Solubility: This limits the rate of hydrolysis and aqueous photolysis, likely leading to a longer DT50 in water. The compound is more likely to partition to sediment or soil. basf.com
High Molecular Weight: Large molecules may degrade more slowly and have limited mobility.
Susceptibility to Abiotic Degradation: The rates of hydrolysis, photolysis, and oxidation, influenced by environmental conditions like pH, sunlight, and temperature, are key inputs for persistence models. mdpi.com
Environmental fate models compartmentalize the environment and use mathematical expressions to describe the transfer and transformation processes, ultimately predicting the concentration and persistence (DT50) in each compartment. up.pt
Mechanistic Insights into Bioaccumulation and Biomagnification Potential
Bioaccumulation refers to the buildup of a substance in an organism at a rate faster than its elimination, while biomagnification is the increasing concentration of that substance in organisms at successively higher levels in a food chain.
The primary screening tool for bioaccumulation potential is the n-octanol/water partition coefficient (log Kow). chemsafetypro.com A high log Kow value indicates a high affinity for lipids (hydrophobicity) and suggests a potential for a substance to accumulate in the fatty tissues of organisms. chemsafetypro.com this compound, with its long alkyl chains and large nonpolar structure, is expected to have a very high log Kow.
However, for very hydrophobic and large molecules, the relationship between log Kow and bioaccumulation is not linear. Mechanistic insights suggest that other factors can limit bioaccumulation potential:
High Molecular Weight: Substances with a high molecular weight (generally > 700 g/mol ) may have difficulty passing through biological membranes, which can significantly reduce their uptake and bioaccumulation potential. ecetoc.org this compound has a molecular weight of approximately 753.1 g/mol .
Log Kow Cut-off: Research indicates that the bioaccumulation potential of substances can decrease at very high log Kow values (e.g., > 7.5-8), possibly due to reduced membrane permeability or low bioavailability. ecetoc.org
Metabolism: If the substance can be metabolized (e.g., through hydrolysis of its ester bonds) by the organism, its potential for bioaccumulation is reduced.
Therefore, while this compound is highly hydrophobic, its large molecular size may limit its ability to be taken up by organisms, potentially mitigating its bioaccumulation and subsequent biomagnification risk. ecetoc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-hydroxybutyric acid |
| capric acid |
| crotonic acid |
| pentaerythritol |
| This compound |
| pentaerythritol tetrastearate |
| polylactic acid |
| poly[(R)-3-hydroxybutyrate] |
Materials Science Applications and Interfacial Phenomena of Pentaerythrityl Tetracaprate
Integration of Pentaerythritol (B129877) Tetracaprate in Advanced Polymeric Systems
The incorporation of pentaerythritol tetracaprate into polymer matrices is a key strategy for developing advanced functional materials, particularly in the domain of thermal energy storage. As a solid-liquid PCM, it can store and release significant amounts of latent heat, but its practical application often requires a supporting structure to prevent leakage when in the molten state. repec.orgresearchgate.net Polymers serve as excellent support materials, leading to the creation of shape-stabilized or form-stable composite PCMs. researchgate.netsemanticscholar.org
The performance of a polymer/pentaerythritol tetracaprate blend is highly dependent on the compatibility between the two components. Compatibility refers to the degree of miscibility and interfacial adhesion between the ester and the polymer matrix. Good compatibility is crucial for achieving a homogeneous dispersion of the ester, which in turn ensures uniform thermal properties and mechanical integrity of the composite material. nih.gov
Blending studies often involve melt mixing, solution casting, or in-situ polymerization to physically entrap the ester within the polymer network. The choice of polymer is critical and is based on factors such as chemical affinity, processing temperatures, and desired final properties. For instance, nonpolar polymers like polyethylene (B3416737) may exhibit good compatibility with the long alkyl chains of the caprate esters, while polymers with some polarity could interact with the central ester groups. Research into polymer blends often utilizes techniques like Differential Scanning Calorimetry (DSC) and Scanning Electron Microscopy (SEM) to assess the miscibility and morphology of the resulting composites. researchgate.net Strategies to enhance compatibility can include the use of compatibilizers or the chemical modification of either the polymer or the ester. researchgate.net
The following table summarizes the compatibility considerations for blending pentaerythritol tetracaprate with various polymer types.
| Polymer Type | Common Examples | Blending Method | Compatibility & Morphology Notes |
| Polyolefins | High-Density Polyethylene (HDPE), Polypropylene (PP) | Melt Blending | Generally good compatibility due to nonpolar interactions, leading to relatively uniform dispersion. The ester is mechanically contained within the polymer matrix. |
| Polyesters | Poly(ethylene terephthalate) (PET), Poly(butylene terephthalate) (PBT) | Melt Blending, Extrusion | Compatibility can be variable. Transesterification reactions can sometimes occur at high processing temperatures, potentially improving miscibility but altering the original components. researchgate.netmdpi.com |
| Acrylics | Polymethylmethacrylate (PMMA) | In-situ Polymerization, Solution Casting | Moderate compatibility. The polarity of the PMMA can interact with the ester core. In-situ polymerization can effectively encapsulate the ester, leading to a stable composite. anton-paar.com |
| Bio-polymers | Polylactide (PLA), Cellulose Derivatives | Solvent Casting, Melt Blending | Growing interest for creating "green" PCMs. mdpi.com Compatibility depends on the specific biopolymer; plasticizing effects are common. Challenges include managing the thermal sensitivity of some biopolymers during processing. mdpi.com |
This table is generated based on established principles of polymer blending and phase change material encapsulation. repec.orgresearchgate.netresearchgate.net
The addition of pentaerythritol tetracaprate to a polymer matrix significantly alters the mechanical and rheological properties of the host material. taylorfrancis.com Functioning as a dispersed phase or a plasticizer, the ester can modify the polymer's response to stress and deformation.
Mechanical Behavior: The incorporation of the ester, which is softer than most polymer matrices, typically leads to a decrease in the tensile strength and Young's modulus of the composite. mdpi.com However, it often increases the material's flexibility and elongation at break. This plasticizing effect is due to the ester molecules positioning themselves between polymer chains, increasing free volume and facilitating chain movement. The extent of these changes is dependent on the concentration of the ester and its compatibility with the polymer. In form-stable PCMs, the polymer network provides the structural backbone, while the ester phase contributes to energy damping and flexibility.
Rheological Behavior: Rheology, the study of the flow of matter, is critical for understanding the processability of these composite materials. researchgate.net The introduction of pentaerythritol tetracaprate, which has a much lower viscosity than a polymer melt, generally reduces the complex viscosity of the blend. mdpi.com This can be advantageous for manufacturing processes like injection molding or extrusion, as it lowers the required processing temperatures and pressures. The rheological behavior is also a function of the shear rate; at higher shear rates, the alignment of polymer chains and dispersed ester domains can lead to shear-thinning behavior. Dynamic Mechanical Analysis (DMA) is a key technique used to study the viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), which provide insight into the stiffness and energy dissipation characteristics of the composite across a range of temperatures. anton-paar.com
The table below details the typical effects of incorporating pentaerythritol tetracaprate on key material properties.
| Property | Influence of Pentaerythritol Tetracaprate Addition | Underlying Mechanism |
| Mechanical Properties | ||
| Tensile Modulus | Decrease | Plasticizing effect, disruption of polymer chain packing. mdpi.com |
| Tensile Strength | Decrease | Introduction of a softer, weaker phase into the matrix. mdpi.com |
| Elongation at Break | Increase | Increased polymer chain mobility. |
| Impact Strength | Variable | Can increase due to energy absorption by the soft phase, but can also decrease if poor adhesion creates points of failure. |
| Rheological Properties | ||
| Complex Viscosity (η*) | Decrease | Introduction of a low-viscosity component into the polymer melt. mdpi.com |
| Storage Modulus (G') | Decrease | Reduction in material stiffness due to plasticization. anton-paar.com |
| Loss Modulus (G'') | Variable | May show a peak near the phase transition temperature of the ester, indicating energy dissipation. |
This data is synthesized from general principles of polymer composite mechanics and rheology. anton-paar.commdpi.comtaylorfrancis.com
Surface and Interfacial Engineering with Pentaerythritol Tetracaprate
The molecular structure of pentaerythritol tetracaprate, featuring a polar central core and four long, nonpolar alkyl chains, allows it to function as a surface-active agent. This capability enables its use in modifying the properties of surfaces and interfaces, which is crucial in applications ranging from coatings to lubrication.
Adsorption at the solid-liquid interface is the process where molecules from a bulk liquid phase accumulate on a solid surface. nitrkl.ac.in This phenomenon is governed by a delicate balance of enthalpy and entropy, driven by interactions between the adsorbate, the solid surface, and the solvent. rsc.org Pentaerythritol tetracaprate can adsorb onto various solid substrates from a solution.
The nature of this adsorption depends heavily on the polarity of the solid surface and the liquid medium.
On Polar Surfaces: On hydrophilic or polar surfaces (e.g., silica, alumina, or certain polymers with polar functional groups), the polar ester groups of pentaerythritol tetracaprate can act as anchoring points, adsorbing to the surface via dipole-dipole or hydrogen bonding interactions. nih.gov This would orient the nonpolar caprate chains away from the surface and into the liquid phase.
On Nonpolar Surfaces: On hydrophobic surfaces (e.g., graphite (B72142) or polyethylene), the adsorption is more likely to be driven by van der Waals interactions between the alkyl chains of the ester and the surface.
The extent of adsorption can be quantified by an adsorption isotherm, which plots the amount of adsorbed material against its equilibrium concentration in the solution at a constant temperature. nitrkl.ac.inresearchgate.net The shape of the isotherm provides information about the mechanism of adsorption, such as monolayer or multilayer formation and the strength of the interfacial interactions.
Wettability describes the ability of a liquid to maintain contact with a solid surface and is quantified by the contact angle. mdpi.com The adsorption of molecules like pentaerythritol tetracaprate at the solid-liquid and liquid-vapor interfaces can significantly alter the wettability of a surface by changing the interfacial tensions. mdpi.comnih.gov
According to Young's equation, the contact angle is determined by the balance of surface tensions at the three-phase contact line. By adsorbing at the solid-liquid interface, pentaerythritol tetracaprate reduces the solid-liquid interfacial tension (γSL). nih.gov This change directly impacts the contact angle. For instance, if pentaerythritol tetracaprate adsorbs onto a polar solid with its nonpolar tails pointing outwards, it can render the surface more hydrophobic, thereby increasing the contact angle of a polar liquid like water. nih.gov Conversely, it can be used to improve the wetting of a nonpolar polymer surface by an oil-based formulation. This ability to modulate surface energy is valuable in applications such as coatings, printing, and lubrication, where controlling the spread of a liquid on a solid is essential. nih.gov
The following table illustrates how pentaerythritol tetracaprate could theoretically modulate surface properties.
| Substrate | Adsorption Orientation | Effect on Surface Energy | Change in Water Contact Angle |
| High-Energy (e.g., Glass, Metal Oxide) | Polar ester core adsorbs to the surface, nonpolar tails orient outwards. | Decrease | Increase (Surface becomes more hydrophobic) |
| Low-Energy (e.g., Polypropylene) | Nonpolar tails adsorb to the surface via van der Waals forces. | Variable | May decrease if the polar core is oriented outwards, or change little if adsorption is planar. |
This table is based on fundamental principles of surface science and wettability. mdpi.comnih.govnih.gov
Biomaterial Science and Bio-Interactions of Pentaerythritol Tetracaprate-Containing Systems
The application of pentaerythritol tetracaprate in biomaterial science is an emerging area, primarily linked to the development of environmentally friendly and biodegradable materials. Its use is often in conjunction with bio-based polymers to create composites with specific functional properties. mdpi.com For example, blending pentaerythritol tetracaprate with polymers like polylactide (PLA) or polyhydroxyalkanoates (PHAs) can yield biodegradable PCMs for thermal regulation in applications like medical transport or smart textiles. mdpi.com
The critical aspect of any biomaterial is its interaction with biological systems. While pentaerythritol tetracaprate itself is not typically used for direct, long-term implantation, the surface properties it imparts to a composite material are of significant interest. The initial interaction between a material and a biological environment (e.g., blood, tissue fluid) is the adsorption of proteins to its surface. This process is heavily influenced by surface characteristics such as:
Wettability and Hydrophobicity: The hydrophobic/hydrophilic balance of a surface dictates the type and conformation of adsorbed proteins, which in turn mediates subsequent cellular responses like adhesion and inflammation. rsc.org A surface modified by pentaerythritol tetracaprate would present a specific wettability profile that could be tailored to either promote or resist protein adsorption.
Surface Chemistry: The presence of ester and alkyl functionalities on the surface creates specific chemical cues for interacting biomolecules.
Surface Topography: The dispersion of the ester within the polymer matrix can influence the nanoscale roughness of the material's surface, which is another factor known to affect cell behavior.
Therefore, the role of pentaerythritol tetracaprate in biomaterial systems is less about its direct biological activity and more about its function as a component for engineering the physical and interfacial properties of the final composite material.
Role in Liposomal and Emulsion Systems for Controlled Release (Mechanistic aspects)
Role in Liposomal Systems:
Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs. nih.gov The inclusion of a highly lipophilic molecule like Pentaerythrityl Tetracaprate into a liposomal bilayer could significantly modulate the vesicle's properties.
Membrane Fluidity and Stability: The incorporation of large, branched lipidic molecules can alter the packing of phospholipids (B1166683) in the bilayer. Depending on its interaction with the phospholipid acyl chains, this compound could either increase or decrease membrane fluidity. It is plausible that its bulky structure might disrupt the ordered packing of saturated phospholipids, thereby increasing membrane fluidity. Conversely, its hydrophobic bulk could fill voids within the bilayer, potentially increasing its stability. Studies on other lipophilic compounds have shown that they can be located at the corners or edges of lipidic membranes, stabilizing the membrane boundaries. mdpi.com
Controlled Release Mechanism: The ester bonds in this compound are susceptible to enzymatic hydrolysis by esterases present in biological systems. This offers a potential mechanism for triggered drug release. If a drug is co-encapsulated within a liposome (B1194612) containing this compound, the enzymatic degradation of the ester would lead to the destabilization of the liposomal membrane and subsequent release of the encapsulated agent. The rate of release would be dependent on the concentration and activity of the esterases at the target site. This provides a pathway for site-specific drug delivery.
Role in Emulsion Systems:
Emulsions, particularly oil-in-water (o/w) nanoemulsions and microemulsions, are widely explored as drug delivery systems for poorly water-soluble drugs. rjptonline.orgmdpi.com this compound could serve as a key component of the oil phase in these formulations.
Oil Phase Component: As a lipophilic ester, it can act as a carrier for hydrophobic drugs, forming the core of the oil droplets in an emulsion. The choice of the oil phase is critical as it can influence the drug's solubility, the emulsion's stability, and the droplet size. researchgate.net
Controlled Release from Emulsions: The release of a drug from an emulsion is governed by the partitioning of the drug between the oil and aqueous phases and the stability of the emulsion. The enzymatic degradation of this compound by lipases in the gastrointestinal tract or other biological environments would lead to the breakdown of the oil droplets and the release of the entrapped drug. This mechanism is particularly relevant for oral drug delivery. The combination of mono-, di-, and tri-esters has been shown to enhance the formation and stability of microemulsions, suggesting that a complex lipid mixture including a tetra-ester like this compound could offer advantages in formulation. researchgate.net
The following table illustrates the potential mechanistic roles of this compound in controlled release systems.
| Delivery System | Mechanistic Role of this compound | Trigger for Release |
| Liposomes | Modulator of membrane fluidity and stability | Enzymatic hydrolysis of ester bonds by esterases |
| Bilayer component for hydrophobic drug solubilization | Passive diffusion (concentration gradient) | |
| Emulsions (o/w) | Oil phase for solubilizing lipophilic drugs | Enzymatic hydrolysis of ester bonds by lipases |
| Droplet stabilizer | Destabilization of the emulsion |
This table is based on theoretical principles and data from related lipidic excipients, as specific research on this compound in these systems is not available.
Interactions with Biological Membranes and Components
The interaction of this compound with biological membranes is a key aspect that influences its biocompatibility and its function in drug delivery systems. These interactions are primarily governed by its physicochemical properties, namely its large size, hydrophobicity, and the presence of ester groups.
Interaction with Lipid Bilayers:
Biological membranes are complex structures, primarily composed of a phospholipid bilayer with embedded proteins and cholesterol. nih.gov The introduction of an exogenous lipophilic molecule like this compound can lead to several effects:
Phase Separation and Domain Formation: The incorporation of a foreign lipidic molecule can induce lateral phase separation within the membrane, leading to the formation of domains with different compositions and physical properties. nih.gov This could be a result of preferential interactions between this compound and certain types of membrane lipids. Such domain formation can have significant consequences for cellular processes like signal transduction and membrane trafficking.
Interaction with Membrane Proteins:
While the primary interaction is expected to be with the lipid components, indirect effects on membrane proteins are also likely.
Alteration of Protein Conformation and Function: Changes in the lipid environment surrounding membrane proteins, such as an increase in fluidity, can alter their conformation and, consequently, their function. This is particularly relevant for receptors, ion channels, and enzymes whose activity is sensitive to the physical state of the membrane.
Enzymatic Degradation: As previously mentioned, the ester linkages in this compound are substrates for lipases and esterases. Many of these enzymes are located at or near cell membranes. The interaction of this compound with these enzymes would lead to its degradation into pentaerythritol and capric acid. Capric acid, a medium-chain fatty acid, can be readily metabolized by cells.
The following table summarizes the potential interactions of this compound with biological membrane components and the likely consequences.
| Biological Component | Nature of Interaction | Potential Consequence |
| Phospholipid Bilayer | Intercalation into the hydrophobic core | Increased membrane fluidity, altered lipid packing |
| Induction of lateral phase separation | Formation of lipid domains, altered membrane organization | |
| Membrane Proteins | Alteration of the surrounding lipid environment | Conformational changes, modulation of protein function |
| Membrane-associated Enzymes (Lipases, Esterases) | Enzymatic hydrolysis of ester bonds | Biodegradation of the compound, release of fatty acids |
This table presents hypothesized interactions based on the chemical structure of this compound and general principles of membrane biology. Direct experimental data for this specific compound is lacking.
Regulatory Science Frameworks and Policy Implications for Pentaerythrityl Tetracaprate
Scientific Foundations for Chemical Safety Assessment
The cornerstone of regulatory policy for any cosmetic ingredient is a robust scientific foundation for its safety assessment. For Pentaerythrityl Tetracaprate and related esters, this involves a thorough evaluation of toxicological data. The Cosmetic Ingredient Review (CIR) Expert Panel, for instance, has reviewed the safety of 16 pentaerythrityl tetraester compounds, concluding them to be safe in their present practices of use and concentration in cosmetics. researchgate.netcir-safety.org These assessments are based on a comprehensive review of available animal and human data. researchgate.netcir-safety.org
The safety evaluation considers the physical and chemical properties of the compounds, such as their large molecular weights, which generally limit dermal penetration. cir-safety.orgnih.gov The assessment process for cosmetic ingredients is multifaceted, considering not just the individual components but also their potential effects in final product formulations. researchgate.net
The global nature of the cosmetics market presents significant challenges due to differing regulatory frameworks across various countries and continents. eurekaselect.comglobalregulatorypartners.com A lack of harmonization in regulations for ingredients like esters can create barriers to international trade and complicate compliance for manufacturers. eurekaselect.comub.edu
Initiatives are underway to foster greater alignment of regulatory requirements. freyrsolutions.com For example, the European Union's Regulation (EC) No. 1223/2009 provides a comprehensive framework that is often used as a model by other regions. eurekaselect.comtaobe.consultingskinconsult.com This regulation establishes a high level of consumer safety and aims to harmonize rules for all member states. skinconsult.com The International Organization for Standardization (ISO) also plays a crucial role by setting globally recognized standards, such as ISO 22716 for Good Manufacturing Practices (GMP), which helps align regulatory requirements across different countries. skinconsult.comflychem.com The ultimate goal is to create a more unified approach to cosmetic legislation, ensuring safety and facilitating global market access. ub.edu
Table 1: Key International Regulatory Frameworks for Cosmetic Ingredients
| Regulation/Body | Jurisdiction | Key Mandates | Reference |
| Regulation (EC) No. 1223/2009 | European Union | Sets comprehensive rules for cosmetic products, including safety assessments, a list of banned/restricted substances, and mandatory product information files. | eurekaselect.comtaobe.consultingskinconsult.com |
| Modernization of Cosmetics Regulation Act (MoCRA) | United States | Expands the FDA's authority, requiring adverse event reporting, good manufacturing practices, and safety substantiation. | flychem.comquimivita.com |
| International Organization for Standardization (ISO) | International | Develops voluntary standards for quality, safety, and efficiency, such as ISO 22716 for cosmetic GMP. | skinconsult.com |
| International Council for Harmonisation (ICH) | International | Works to harmonize technical requirements for pharmaceuticals, with principles that can influence cosmetic ingredient regulation. | freyrsolutions.com |
Risk-benefit analysis is a critical component in the development and approval of products containing this compound. This process involves weighing the potential risks of an ingredient against its benefits in a product formulation. For cosmetic ingredients, the "benefit" is often related to function and performance, such as skin conditioning or viscosity enhancement. cir-safety.org
The safety assessment of pentaerythrityl tetraesters indicates they are not significant oral or dermal toxicants and are not considered reproductive or developmental toxicants based on animal studies. researchgate.net The risk assessment method considers the maximum reported concentration of use as a basis for the safety evaluation. ewg.org For complex situations, quantitative and structured benefit-risk evaluation methodologies, such as multi-criteria decision analysis (MCDA), can be employed to provide a more transparent and consistent assessment. nih.gov This structured approach ensures that the benefit-risk profile is favorable before a product is placed on the market. nih.gov
Leveraging New Approach Methodologies (NAMs) in Regulatory Toxicology
The field of toxicology is undergoing a paradigm shift towards the use of New Approach Methodologies (NAMs), which are technologies and approaches that can provide information on chemical hazards and risk without the use of animal testing. setac.orgnih.gov NAMs encompass a range of methods, including in vitro (cell and tissue-based), in silico (computer-based), and in chemico models. nih.gov These methodologies are driven by a desire for more human-relevant, mechanism-based, and efficient safety assessments, as well as ethical considerations regarding animal welfare. nih.govnih.gov The integration of NAMs into regulatory toxicology is seen as a way to modernize chemical risk assessments. nih.govnc3rs.org.uk
The integration of in vitro and in silico data is fundamental to the application of NAMs in regulatory decision-making. nih.gov In silico models, such as those based on quantitative structure-activity relationships (QSAR), can predict the properties of a substance based on its chemical structure. altex.org In vitro methods, on the other hand, use cell cultures or tissues to assess the biological activity of a compound. nih.gov
For cosmetic ingredients, where animal testing is banned in many regions, NAMs are particularly crucial. nih.gov The Scientific Committee on Consumer Safety (SCCS) in Europe has incorporated NAMs into its guidance for the safety assessment of cosmetic ingredients. nih.gov The value of in silico methods in drug development has been demonstrated, and these computational models are increasingly included in regulatory submissions. nih.gov The goal is to use these predictive models to replace, reduce, and refine animal testing while ensuring a high level of human safety. nih.gov
An Integrated Testing Strategy (ITS) combines data from multiple sources, including NAMs, to satisfy the information requirements for a regulatory safety assessment. altex.orgnih.gov Rather than relying on a single test, ITS uses a weight-of-evidence approach, integrating various data streams in a structured and quantifiable way. altex.orgmdpi.com This approach is considered more efficient and biologically informed. altex.org
For an endpoint like skin sensitization, which is critical for cosmetic ingredients, an ITS might involve a combination of in chemico, in vitro, and in silico tests that address the key events in the adverse outcome pathway (AOP). nih.goviivs.org For a compound like this compound, a hypothetical ITS would involve a systematic exploration of existing knowledge, followed by a series of targeted tests to fill any data gaps, ultimately leading to a robust safety decision without the need for extensive animal testing. researchgate.net
Table 2: Example of an Integrated Testing Strategy (ITS) Framework for Skin Sensitization
| Step | Description | Example Methods | Reference |
| 1. Information Gathering | Collect existing data on the substance, including physical-chemical properties and data on structurally similar compounds (read-across). | QSAR models, literature review. | altex.org |
| 2. Key Event 1: Molecular Initiating Event | Assess the ability of the substance to bind to proteins in the skin. | Direct Peptide Reactivity Assay (DPRA). | iivs.org |
| 3. Key Event 2: Keratinocyte Activation | Evaluate the activation of inflammatory pathways in skin cells. | KeratinoSens™ Assay. | iivs.org |
| 4. Key Event 3: Dendritic Cell Activation | Measure the activation of immune cells. | human Cell Line Activation Test (h-CLAT). | iivs.org |
| 5. Data Integration & Hazard Characterization | Combine the results from all tests using a defined approach (e.g., "2 out of 3" rule) to classify the sensitization potential. | Bayesian networks, machine learning algorithms. | mdpi.comiivs.org |
Future Trends and Challenges in Regulatory Science for Ester Compounds
The regulatory landscape for ester compounds like this compound is continuously evolving, driven by scientific advances, digital transformation, and changing consumer values. cosmeticscientist.comnih.gov A key trend is the increasing demand for natural, organic, and sustainable products, which pressures companies to reformulate and source ingredients responsibly. cosmeticscientist.comcosmeticsbusiness.com
Future challenges include keeping pace with the dynamic nature of regulations, which requires continuous adaptation and vigilance. cosmeticscientist.comquimivita.com The rise of artificial intelligence and machine learning presents opportunities to streamline regulatory processes, from predictive modeling to real-time data exchange with authorities. freyrsolutions.comnih.govresearchgate.net However, the adoption of novel technologies and excipients faces regulatory hurdles that require clear guidelines and international collaboration to overcome. pharmtech.com There is a growing emphasis on global regulatory harmonization and the use of real-world evidence to support decision-making. freyrsolutions.comnih.gov Navigating these trends will be critical for the cosmetic science industry to ensure compliance, foster innovation, and maintain consumer trust in the safety of ingredients like this compound. cosmeticscientist.comcosmeticsbusiness.com
Concluding Remarks and Prospective Research Directions for Pentaerythrityl Tetracaprate
Synthesis of Key Academic Contributions and Discoveries
Pentaerythrityl tetracaprate, a tetraester of pentaerythritol (B129877) and capric acid, has been the subject of targeted academic and industrial research, primarily focusing on its utility as a specialty chemical. Key contributions have elucidated its function as a high-performance emollient and lubricant. Research has consistently highlighted its unique physical properties, such as its high molecular weight, which allows it to form a persistent, water-repellent film on surfaces. ci.guide This has been a significant discovery, underpinning its use in cosmetic and dermatological formulations as an occlusive agent that provides a distinct "cushiony" and lubricious feel without being tacky. ci.guidesolverchembooks.com
A notable area of discovery has been in the realm of materials science, particularly in its application as a binder in color cosmetics and as a plasticizer and surface modifier in polymer systems. solverchembooks.com Furthermore, studies have explored the synthesis of related pentaerythrityl esters, which, while not focusing solely on the tetracaprate version, have contributed to a broader understanding of the structure-property relationships within this class of compounds. For instance, research into pentaerythritol-based star polymers has demonstrated the versatility of the pentaerythritol core in creating complex architectures for applications like drug delivery. researchgate.net While not directly studying the tetracaprate, this research opens avenues for considering its role in more advanced material formulations.
Identification of Persistent Knowledge Gaps and Unexplored Avenues
Despite its established use in certain industries, significant knowledge gaps persist regarding this compound. A primary area requiring deeper investigation is its detailed tribological behavior under a wider range of conditions, including extreme temperatures and pressures. While it is used as a lubricant, comprehensive academic studies detailing its lubrication mechanisms, film strength, and degradation pathways compared to other synthetic esters are not widely published.
Furthermore, the full extent of its interactions within complex formulations remains an underexplored avenue. For example, in cosmetic emulsions, its influence on emulsion stability, sensory perception beyond the initial feel, and interaction with other active ingredients at a molecular level is not fully understood. The potential for its use as a phase change material for thermal energy storage, given its ester structure, is another area that appears to be largely unexplored in academic literature. Additionally, there is a lack of publicly available research on its biodegradation profile in various environments, which is a critical aspect for modern material development.
Opportunities for Translational Research and Industrial Innovation
The existing knowledge base, combined with the identified gaps, presents numerous opportunities for translational research and industrial innovation. A significant opportunity lies in the development of high-performance, biodegradable lubricants. By systematically studying its tribological properties, researchers could optimize its structure or formulate it with additives to create environmentally friendly lubricants for demanding applications, such as in the automotive or industrial machinery sectors. cir-safety.org
In the cosmetics industry, there is an opportunity to move beyond its role as a simple emollient. Research could focus on its potential to enhance the delivery and efficacy of active skincare ingredients by modifying the skin barrier function. Its film-forming properties could be leveraged to develop long-lasting, water-resistant sunscreens and protective skin creams. ci.guide Another innovative avenue is its incorporation into advanced polymer systems. Its plasticizing and surface-modifying properties could be systematically investigated to create novel polymers with tailored flexibility, durability, and surface characteristics for applications in medical devices, food packaging, and advanced coatings. cir-safety.org
Call for Enhanced Interdisciplinary Collaboration in this compound Research
To unlock the full potential of this compound, enhanced collaboration between various scientific and engineering disciplines is essential. A synergistic approach involving chemists, material scientists, chemical engineers, and tribologists is needed to fully characterize and optimize this compound for a new generation of applications.
Chemistry and Chemical Engineering: Collaboration is needed to explore more efficient and sustainable synthesis routes for this compound and to potentially create novel derivatives with enhanced properties.
Materials Science and Polymer Engineering: Joint efforts can lead to the development of new polymer composites and blends where this compound is used as a functional additive to achieve desired mechanical and surface properties. wikipedia.org
Tribology and Mechanical Engineering: A partnership in this area would facilitate a deeper understanding of its lubrication mechanisms, leading to the design of advanced lubricants for specialized applications.
Cosmetic Science and Dermatology: Collaborative research can validate and expand its applications in skincare and cosmetics, potentially uncovering new benefits related to skin health and the delivery of active compounds.
By fostering such interdisciplinary research, the scientific community can move beyond the current understanding of this compound and pave the way for its use in a wider array of innovative and high-value applications.
Q & A
Q. What analytical techniques are optimal for quantifying hydrolysis byproducts of this compound under accelerated stability testing?
Q. How should researchers design studies to compare the lubricating efficacy of this compound with structurally analogous esters?
- Use tribological testing (e.g., pin-on-disk) under controlled shear rates. Pair with surface tension measurements (Wilhelmy plate) and molecular dynamics simulations to correlate performance with ester branching and chain length .
Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Solubility | Insoluble in water; miscible with oils | |
| Viscosity | High (PAESTER™ PETCC: 12,000–15,000 cP) | |
| Hydrolysis Stability | pH-sensitive (degradation at pH <2 or >10) |
Table 2: Recommended Analytical Techniques for Stability Studies
| Parameter | Technique | Application Example |
|---|---|---|
| Oxidation Stability | Rancimat (ASTM D942) | Predictive modeling of antioxidant needs |
| Emulsion Droplet Size | Dynamic Light Scattering (DLS) | Optimizing TiO₂ dispersion in sunscreens |
| Skin Hydration | Confocal Raman Spectroscopy | Non-invasive moisturization assessment |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
